molecular formula C8H18N2O B13111916 3-(2-Methylpiperazin-1-YL)propan-1-OL CAS No. 90203-21-7

3-(2-Methylpiperazin-1-YL)propan-1-OL

Cat. No.: B13111916
CAS No.: 90203-21-7
M. Wt: 158.24 g/mol
InChI Key: FQRBTHJEKWUAPS-UHFFFAOYSA-N
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Description

3-(2-Methylpiperazin-1-YL)propan-1-OL is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL typically involves the reaction of 2-methylpiperazine with an appropriate alkylating agent such as 3-chloropropanol. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperazin-1-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperazin-1-YL)propan-1-OL is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for the development of selective drugs and industrial chemicals .

Properties

CAS No.

90203-21-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(2-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C8H18N2O/c1-8-7-9-3-5-10(8)4-2-6-11/h8-9,11H,2-7H2,1H3

InChI Key

FQRBTHJEKWUAPS-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CCCO

Origin of Product

United States

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